Floxuridine - 50-91-9

Floxuridine

Catalog Number: EVT-268258
CAS Number: 50-91-9
Molecular Formula: C9H11FN2O5
Molecular Weight: 246.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Inhibits DNA synthesis. (NTP, 1992)
Floxuridine is a pyrimidine 2'-deoxyribonucleoside compound having 5-fluorouracil as the nucleobase; used to treat hepatic metastases of gastrointestinal adenocarcinomas and for palliation in malignant neoplasms of the liver and gastrointestinal tract. It has a role as an antineoplastic agent, an antimetabolite, an antiviral drug and a radiosensitizing agent. It is a pyrimidine 2'-deoxyribonucleoside, an organofluorine compound and a nucleoside analogue.
An antineoplastic antimetabolite that is metabolized to fluorouracil when administered by rapid injection. Floxuridine is available as a sterile, nonpyrogenic, lyophilized powder for reconstitution. When administered by slow, continuous, intra-arterial infusion, it is converted to floxuridine monophosphate. It has been used to treat hepatic metastases of gastrointestinal adenocarcinomas and for palliation in malignant neoplasms of the liver and gastrointestinal tract.
Floxuridine is an Antimetabolite.
Floxuridine (FUDR) is a pyrimidine analogue used as an antineoplastic agent, usually as a continuous hepatic arterial infusion to treat hepatic metastases from colon cancer. Intraarterial floxuridine is associated with a very high rate of serum enzyme and bilirubin elevations during therapy, and with frequent biliary damage that can result in a secondary sclerosing cholangitis, which can be severe and lead to cirrhosis.
Floxuridine is a fluorinated pyrimidine monophosphate analogue of 5-fluoro-2'-deoxyuridine-5'-phosphate (FUDR-MP) with antineoplastic activity. As an antimetabolite, floxuridine inhibits thymidylate synthase, resulting in disruption of DNA synthesis and cytotoxicity. This agent is also metabolized to fluorouracil and other metabolites that can be incorporated into RNA and inhibit the utilization of preformed uracil in RNA synthesis. (NCI04)
An antineoplastic antimetabolite that is metabolized to fluorouracil when administered by rapid injection; when administered by slow, continuous, intra-arterial infusion, it is converted to floxuridine monophosphate. It has been used to treat hepatic metastases of gastrointestinal adenocarcinomas and for palliation in malignant neoplasms of the liver and gastrointestinal tract.

5-Fluorouracil (5-FU)

Leucovorin Calcium

    Relevance: Leucovorin Calcium is frequently used in combination with Floxuridine [, , ]. This combination aims to enhance the anti-tumor activity of Floxuridine by increasing the intracellular levels of reduced folates, which are essential for the binding of 5-FU (the active metabolite of Floxuridine) to its target enzyme, thymidylate synthase.

Irinotecan

Oxaliplatin

    Relevance: Oxaliplatin, in combination with Floxuridine and other chemotherapeutic agents, has been investigated as a treatment option for advanced colorectal cancer with liver metastases []. The combination demonstrated promising efficacy but was associated with significant toxicity.

Thymidine

    Relevance: Thymidine plays a crucial role in the mechanism of action of Floxuridine [, ]. Floxuridine, after conversion to 5-FU, inhibits thymidylate synthase, leading to the depletion of thymidine nucleotides required for DNA synthesis. Thymidine can be used to reverse the antiviral effects of Floxuridine in vitro, highlighting the importance of thymidine synthesis pathways in Floxuridine's mechanism of action [].

3',5'-Distearoyl-5-fluoro-2'-deoxyuridine

    Compound Description: 3',5'-Distearoyl-5-fluoro-2'-deoxyuridine is a lipophilic prodrug of Floxuridine, synthesized by esterifying Floxuridine with stearic acid []. This modification aims to improve its cellular uptake.

    Relevance: This prodrug, encapsulated in solid lipid nanoparticles, demonstrated improved cellular uptake and significantly higher efficacy compared to Floxuridine alone in various human cancer cell lines []. This finding highlights the potential of prodrug strategies in enhancing the therapeutic efficacy of Floxuridine.

Floxuridine Oligomers

    Compound Description: Floxuridine oligomers are a class of anticancer oligonucleotide drugs composed of multiple Floxuridine residues linked together [, ]. They offer the advantage of enhanced cytotoxicity per Floxuridine monomer due to their unique mechanism of action. Upon entering cells, they are degraded by nucleases, directly releasing the active metabolite, floxuridine monophosphate.

Floxuridine Diacetate (FUDRA)

    Compound Description: Floxuridine Diacetate is another lipophilic prodrug of Floxuridine, synthesized by esterifying Floxuridine with acetic anhydride [].

    Relevance: Similar to the distearoyl derivative, FUDRA aims to overcome the limitations of Floxuridine by increasing its lipophilicity and thus improving its cellular uptake and biodistribution. FUDRA encapsulated in solid lipid nanoparticles exhibited a high entrapment efficiency and good size distribution, making it a promising candidate for further development [].

    Compound Description: These prodrugs involve the conjugation of various amino acids to Floxuridine via an ester linkage [, , , ]. The rationale behind this approach is to improve the oral bioavailability of Floxuridine by exploiting the peptide transporter 1 (PEPT1), a protein responsible for transporting di- and tripeptides across the intestinal epithelium.

Dipeptide Monoester Prodrugs of Floxuridine

    Compound Description: Dipeptide monoester prodrugs of Floxuridine represent a further development of the amino acid prodrug strategy [, ]. By conjugating dipeptides instead of single amino acids to Floxuridine, researchers aim to further enhance the affinity and selectivity for the PEPT1 transporter.

Floxuridine-Layered Double Hydroxide Nanohybrids

    Compound Description: Floxuridine-Layered Double Hydroxide (LDH) nanohybrids are a novel drug delivery system where Floxuridine is intercalated into the interlayer spaces of LDHs []. This intercalation aims to control the release of Floxuridine, improving its pharmacokinetic profile and reducing systemic toxicity.

    Relevance: In vitro studies showed that Floxuridine-LDH nanohybrids effectively controlled the release of Floxuridine, exhibiting a significantly slower drug release rate compared to a simple physical mixture of Floxuridine and LDH []. This controlled release property makes these nanohybrids promising candidates for further development as a potential treatment option for various cancers.

Floxuridine-Lipiodol Emulsion

    Compound Description: Floxuridine-lipiodol emulsion is a formulation used in transcatheter arterial chemoembolization (TACE), a minimally invasive procedure for treating liver cancer [, , ]. Lipiodol, an iodized oil, acts as a carrier for Floxuridine and an embolic agent, selectively delivering Floxuridine to the tumor and blocking its blood supply.

Properties

CAS Number

50-91-9

Product Name

Floxuridine

IUPAC Name

5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Molecular Formula

C9H11FN2O5

Molecular Weight

246.19 g/mol

InChI

InChI=1S/C9H11FN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6+,7+/m0/s1

InChI Key

ODKNJVUHOIMIIZ-RRKCRQDMSA-N

SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)O

Solubility

1 g in about 4.5 ml isopropanol, about 7.5 ml methanol, about 12 ml alcohol, about 27 ml acetone; insol in chloroform, ether, and benzene
4.08e+01 g/L

Synonyms

FdUrD; floxuridin; fluorodeoxyuridine; fluorouridine deoxyribose; fluoruridine deoxyribose. FUDF. 5FUDR; FDUR; FUdR. WR138720.

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.